physical and chemical properties of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene
physical and chemical properties of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene
An In-Depth Technical Guide to 4-Iodo-1-methyl-2-(trifluoromethyl)benzene: Properties, Reactivity, and Synthetic Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 4-Iodo-1-methyl-2-(trifluoromethyl)benzene is a highly functionalized aromatic building block that capitalizes on this principle. It presents chemists with a unique scaffold containing three key functionalities: a reactive carbon-iodine bond poised for cross-coupling, an electron-donating methyl group, and a powerful electron-withdrawing trifluoromethyl group. This guide provides an in-depth analysis of its properties, explores the electronic interplay of its substituents, and offers field-proven protocols for its application in cornerstone synthetic transformations.
Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are paramount for its effective use and for the reproducibility of experimental results. 4-Iodo-1-methyl-2-(trifluoromethyl)benzene is a distinct isomer, and its properties are summarized below.
Compound Identification
The unique arrangement of substituents on the benzene ring defines the molecule's reactivity and steric profile.
Caption: 2D Structure of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-iodo-2-methyl-1-(trifluoromethyl)benzene | [1] |
| CAS Number | 930599-57-8 | [2][3] |
| Molecular Formula | C₈H₆F₃I | [2][4] |
| Molecular Weight | 286.03 g/mol | [4] |
| Canonical SMILES | CC1=CC(I)=CC=C1C(F)(F)F | [1] |
| InChI | 1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10,11)/h2-4H,1H3 | [2] |
| InChIKey | VVIDIHOUJXGOHT-UHFFFAOYSA-N |[2] |
Physical and Chemical Properties
Experimental data for this specific isomer is not widely published. The table below includes available data and notes on expected properties based on its structure and data from related isomers.
Table 2: Physical and Chemical Data
| Property | Value / Observation | Reference / Rationale |
|---|---|---|
| Physical Form | Likely a liquid or low-melting solid at room temperature. | Based on isomers like 1-Iodo-2-(trifluoromethyl)benzene which is a liquid.[5] |
| Boiling Point | Not reported. Expected to be >200 °C at atmospheric pressure. | The related isomer, 1-iodo-4-(trifluoromethyl)benzene, boils at 185-186 °C. The additional methyl group would slightly increase the boiling point. |
| Density | Not reported. Expected to be ~1.8-1.9 g/mL. | The related isomer, 1-iodo-4-(trifluoromethyl)benzene, has a density of 1.851 g/mL. |
| Purity | Commercially available at ≥95%. | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMF, Dioxane, THF, Toluene). | General property of non-polar, halogenated aromatic compounds. |
Spectroscopic Characterization
-
¹H NMR: The spectrum should feature three distinct aromatic signals in the 7-8 ppm region, each integrating to 1H, and a singlet for the methyl group around 2.4-2.6 ppm. The aromatic proton ortho to the iodine will be the most downfield, followed by the proton between the iodo and methyl groups, and finally the proton ortho to the methyl group.
-
¹³C NMR: Eight distinct signals are expected. The carbon bearing the iodine atom (C-I) will appear around 90-100 ppm. The carbon attached to the trifluoromethyl group (C-CF₃) will be observed as a quartet due to C-F coupling, typically in the 120-130 ppm range.[6] The CF₃ carbon itself will also be a quartet with a large coupling constant (~270 Hz).[6]
-
¹⁹F NMR: A sharp singlet is expected around -60 to -63 ppm, which is a characteristic chemical shift for an aryl-CF₃ group.[6]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 286. A prominent peak at m/z 159 would correspond to the loss of the iodine atom (M-127)⁺.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene is derived from the reactivity of its C-I bond, which is heavily influenced by the electronic nature of the other ring substituents. The -CF₃ group is a potent electron-withdrawing group, which enhances the electrophilicity of the aryl iodide and makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C(sp²)-C(sp²) bond formation.[7] For a substrate like 4-Iodo-1-methyl-2-(trifluoromethyl)benzene, the C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, often proceeding under milder conditions than the corresponding bromides or chlorides.[8]
Causality Behind Protocol Choices:
-
Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher yields, faster reaction times, and broader functional group tolerance, especially with electron-poor substrates.[7][9]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation.[7] K₃PO₄ or Cs₂CO₃ are excellent choices as they are effective, have good solubility in mixed aqueous/organic solvents, and are less likely to cause side reactions like ester hydrolysis compared to stronger bases like NaOH.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The organic solvent solubilizes the aryl iodide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-Iodo-1-methyl-2-(trifluoromethyl)benzene (1.0 equiv, e.g., 286 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 equiv, 2 mol%) and a suitable ligand such as RuPhos (0.04 equiv, 4 mol%).[9]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvents, such as a 10:1 mixture of toluene and water (0.25 M concentration relative to the aryl iodide).[9]
-
Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the target biaryl product.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a critical transformation for creating rigid molecular scaffolds used in materials and medicinal chemistry.[10] The high reactivity of the C-I bond in the title compound makes it an ideal substrate.
Causality Behind Protocol Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) for the main catalytic cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[11]
-
Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free methods. These often require a specific ligand set and a suitable base, such as tetrabutylammonium acetate (Bu₄NOAc), which can deprotonate the alkyne without the need for copper.[12]
-
Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is traditionally used, often serving as both the base and part of the solvent system. In copper-free systems, organic bases in solvents like DMF are common.[12]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add 4-Iodo-1-methyl-2-(trifluoromethyl)benzene (1.0 equiv), tetrabutylammonium acetate (Bu₄NOAc, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%).[12]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous, degassed DMF as the solvent, followed by the terminal alkyne (1.5 equiv).
-
Reaction: Stir the mixture at room temperature. The electron-deficient nature of the aryl iodide facilitates the reaction under mild conditions.[12] Monitor progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether and wash with water to remove DMF and the acetate salt. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired alkynylated product.
Safety and Handling
Professional laboratory practice requires a thorough understanding of a reagent's hazards.
-
Hazard Identification: This compound is associated with the GHS07 pictogram (Exclamation Mark).[2] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Ambient storage conditions are generally acceptable.[2]
Conclusion
4-Iodo-1-methyl-2-(trifluoromethyl)benzene is a strategically designed and highly valuable building block for synthetic chemists. The presence of a highly reactive C-I bond, activated by the potent electron-withdrawing -CF₃ group, makes it an exceptional substrate for palladium-catalyzed cross-coupling reactions. Its utility in constructing complex biaryl and alkynyl-aryl structures under relatively mild conditions ensures its continued application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding the interplay of its functional groups and applying robust, optimized protocols, such as those detailed in this guide, is key to unlocking its full synthetic potential.
References
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]
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Kaur, N., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
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Dewan, A., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Liu, X-Y., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Retrieved from [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Supporting Information for an article. pubs.acs.org. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of N-aryl trifluoromethylarylketoimines by palladium-catalyzed Suzuki coupling reaction of N-aryltrifluoroacetimidoyl. Retrieved from [Link]
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ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
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ACS Publications. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Retrieved from [Link]
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Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]
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MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1975). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. RSC Publishing. Retrieved from [Link]
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